Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether
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Overview
Description
Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether: is a chemical compound primarily used in scientific research. It is known for its role as an intermediate and impurity in the synthesis of various pharmaceutical agents. This compound is not intended for medical or food use and is strictly for industrial or scientific purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether typically involves multiple steps, starting from basic organic compounds. The exact synthetic routes and reaction conditions are often proprietary and specific to the manufacturer. general methods involve the use of phenoxy ethers and hydroxy-tolterodine derivatives under controlled conditions to achieve the desired product .
Industrial Production Methods: : Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves the use of advanced chemical reactors and purification systems to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: : Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: : In chemistry, Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules .
Biology: : In biological research, this compound is used to study the interactions and effects of similar chemical structures on biological systems. It helps in understanding the behavior of related compounds in biological environments .
Medicine: : While not used directly in medicine, it plays a crucial role in the development of pharmaceutical agents. It helps in the synthesis of drugs that target specific biological pathways .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in quality control and testing of related products .
Mechanism of Action
The mechanism of action of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether involves its conversion to active metabolites. These metabolites act as competitive antagonists at muscarinic receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased bladder activity and reduced urge to urinate .
Comparison with Similar Compounds
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder.
Fesoterodine: A prodrug that is converted to 5-hydroxymethyl tolterodine, exhibiting similar antimuscarinic activity.
Uniqueness: : Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether is unique in its specific structure and the pathways it targets. Its ability to serve as an intermediate in the synthesis of various pharmaceutical agents sets it apart from other similar compounds .
Properties
Molecular Formula |
C48H66N2O4 |
---|---|
Molecular Weight |
735.0 g/mol |
IUPAC Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C48H66N2O4/c1-33(2)48(52)54-47-24-22-39(30-45(47)43(41-19-15-12-16-20-41)26-28-50(36(7)8)37(9)10)32-53-46-23-21-38(31-51)29-44(46)42(40-17-13-11-14-18-40)25-27-49(34(3)4)35(5)6/h11-24,29-30,33-37,42-43,51H,25-28,31-32H2,1-10H3/t42?,43-/m1/s1 |
InChI Key |
SOSXDUQUWXWKQR-XFCPCMSTSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CO)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)[C@H](CCN(C(C)C)C(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CO)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)C(CCN(C(C)C)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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